2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
Brand Name: Vulcanchem
CAS No.: 124656-61-7
VCID: VC0040677
InChI: InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2
SMILES: C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N
Molecular Formula: C23H21N3O2S
Molecular Weight: 403.5

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one

CAS No.: 124656-61-7

Cat. No.: VC0040677

Molecular Formula: C23H21N3O2S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one - 124656-61-7

Specification

CAS No. 124656-61-7
Molecular Formula C23H21N3O2S
Molecular Weight 403.5
IUPAC Name 2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
Standard InChI InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2
SMILES C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N

Introduction

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a synthetic compound belonging to the acridine family, characterized by its unique structure that integrates both an acridine core and a side chain featuring a benzylsulfanyl group. This compound is primarily synthesized in laboratory settings as part of research into novel pharmaceuticals or bioactive agents .

Synthesis and Analysis

The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one typically involves multi-step organic reactions. These processes often require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to optimize yields. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions.

Scientific Uses

The primary applications of this compound include research into novel pharmaceuticals and bioactive agents. It is often studied in the context of medicinal chemistry to explore its potential biological activities.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+404.14272192.8
[M+Na]+426.12466206.7
[M+NH4]+421.16926200.6
[M+K]+442.09860196.6
[M-H]-402.12816198.7
[M+Na-2H]-424.11011200.2
[M]+403.13489196.9
[M]-403.13599196.9

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